molecular formula C10H17ClN2O3S B1519458 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride CAS No. 1171739-44-8

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride

Cat. No. B1519458
CAS RN: 1171739-44-8
M. Wt: 280.77 g/mol
InChI Key: CSMJKGSZZXGGKT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, also known as AMEBH, is a synthetic organic compound used in a variety of scientific applications. It is a white, odorless, crystalline powder that is soluble in water, alcohol, and other polar solvents. AMEBH has been used in research on a variety of topics, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Sulfonamide compounds, including structures similar to 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, have been studied for their antimicrobial and antitumor properties. For instance, sulfonamide-focused libraries have shown promising results in cell-based antitumor screens, identifying compounds with potent cell cycle inhibition capabilities that have progressed to clinical trials (Owa et al., 2002). Additionally, novel N-substituted sulfonamides have displayed significant antibacterial and antifungal activities, along with potent cytotoxic properties against Artemia salina, underscoring their potential as effective antimicrobial agents (Chohan et al., 2006).

Environmental Degradation

  • Research on the environmental degradation of sulfonamide antibiotics, which share a similar structural motif with 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, has revealed novel microbial strategies for eliminating these compounds from the environment. For example, a study on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 identified an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, suggesting potential methods for bioremediation (Ricken et al., 2013).

Chemical Synthesis and Material Science

  • In the realm of material science and organic synthesis, sulfonamide derivatives have been utilized in the development of novel adsorption materials for environmental cleanup. For instance, tertiary amine-functionalized polymeric resins have demonstrated high adsorption capacities for removing UV filters like benzophenone-4 from water, showcasing the application of sulfonamide chemistry in creating more efficient and environmentally friendly adsorbents (Zhou et al., 2018).

properties

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10;/h2-5,12H,6-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMJKGSZZXGGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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